N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide
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Description
Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers
The study explores the microbial degradation of 2-benzoxazolinone (BOA) and its transformation into various nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides. The identification of these compounds was achieved through LC/HRMS and MS/MS, with additional NMR for new structures. The bioactivity of these compounds was tested on different microorganisms and plants, revealing that N-(2-hydroxy-5-nitrophenyl) acetamide can be detoxified into glucoside derivatives, with the most responsive gene in Arabidopsis thaliana being a terpene synthase .
Synthesis of N-hydroxyacetaminophen and Its Phenolic Sulfate Conjugate
This paper describes the synthesis of N-hydroxyacetaminophen, a potential toxic metabolite of acetaminophen, and its phenolic sulfate conjugate. The synthesis involved reduction, acetylation, and sulfatase treatment, with the structures supported by various spectral data. The stability of these compounds was assessed, indicating moderate instability for N-hydroxyacetaminophen under physiological conditions, while its sulfate conjugate was stable .
Synthesis, X-Ray Crystallography, Theoretical Investigation, and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide
The synthesis and characterization of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were conducted, including NMR, ESI-MS, X-ray crystallography, and elemental analysis. The study revealed intramolecular hydrogen bonding and intermolecular interactions within the crystal structure. The optical properties were investigated, showing solvatochromic effects in different solvents, with theoretical calculations suggesting a deprotonation process in polar solvents .
Synthesis and Antioxidant Properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives
This research aimed to synthesize novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity. The synthesis was achieved through condensation reactions, and the compounds were characterized by FT-IR, NMR, mass spectroscopy, and elemental analysis. Antioxidant activity was assessed using FRAP and DPPH methods, with some compounds showing considerable activity .
Synthesis and Characterization of the Aqueous Solution Chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide
The synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue was reported, along with an improved synthesis of related compounds. The study examined the decomposition of these compounds in aqueous solutions, revealing different processes and rates of decomposition, with the formation of a nitrenium species that can be trapped by azide .
Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides
The synthesis of six substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was described, with characterization by mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments provided evidence for intra- and intermolecular hydrogen bonds. X-ray crystallography and NBO studies were used to determine the molecular structure and electronic behavior of the hydrogen bonds .
Synthesis and Characterization of Nickel and Copper Complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide
This paper reports the synthesis and characterization of 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its Ni2+ and Cu2+ complexes. The spectroscopic data suggested that the ligands and metal complexes contain two O, S chelated ligands. X-ray diffraction studies were conducted on selected compounds, revealing their crystal structures and coordination to the metal .
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has demonstrated that derivatives of 2-(substituted phenoxy)acetamide exhibit promising anticancer, anti-inflammatory, and analgesic activities. For instance, a study on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed compounds with halogens on the aromatic ring, showing significant anticancer and anti-inflammatory activity. Among them, a specific compound demonstrated notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential for therapeutic agent development (Rani et al., 2014).
Bioactive Compounds and Phytotoxic Metabolites
Another study focused on the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers, showcasing an alternative pathway to 2-amidophenol-derived phytotoxic metabolites. This research highlighted the synthesis of these compounds through microbial degradation and their potential bioactivity, including alterations in gene expression profiles of plants, which could have implications in agricultural science and environmental remediation (Girel et al., 2022).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(13-9-5-6-21(18,19)8-9)7-20-11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYHDKAARZHCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.